molecular formula C22H36N2O4 B15036644 3,3'-[Benzene-1,3-diylbis(oxy)]bis[1-(piperidin-1-yl)propan-2-ol]

3,3'-[Benzene-1,3-diylbis(oxy)]bis[1-(piperidin-1-yl)propan-2-ol]

Cat. No.: B15036644
M. Wt: 392.5 g/mol
InChI Key: FHFSLXLDKXBOQN-UHFFFAOYSA-N
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Description

1-{3-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPOXY]PHENOXY}-3-(PIPERIDIN-1-YL)PROPAN-2-OL is a complex organic compound characterized by the presence of multiple piperidine rings and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPOXY]PHENOXY}-3-(PIPERIDIN-1-YL)PROPAN-2-OL typically involves multi-step organic reactions. One common method includes the reaction of phenolic compounds with epichlorohydrin to form glycidyl ethers, followed by nucleophilic substitution with piperidine . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-{3-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPOXY]PHENOXY}-3-(PIPERIDIN-1-YL)PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The piperidine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.

Scientific Research Applications

1-{3-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPOXY]PHENOXY}-3-(PIPERIDIN-1-YL)PROPAN-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPOXY]PHENOXY}-3-(PIPERIDIN-1-YL)PROPAN-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and modulating downstream signaling pathways. This can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPOXY]PHENOXY}-3-(PIPERIDIN-1-YL)PROPAN-2-OL stands out due to its unique combination of hydroxy and piperidine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H36N2O4

Molecular Weight

392.5 g/mol

IUPAC Name

1-[3-(2-hydroxy-3-piperidin-1-ylpropoxy)phenoxy]-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C22H36N2O4/c25-19(15-23-10-3-1-4-11-23)17-27-21-8-7-9-22(14-21)28-18-20(26)16-24-12-5-2-6-13-24/h7-9,14,19-20,25-26H,1-6,10-13,15-18H2

InChI Key

FHFSLXLDKXBOQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(COC2=CC(=CC=C2)OCC(CN3CCCCC3)O)O

Origin of Product

United States

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